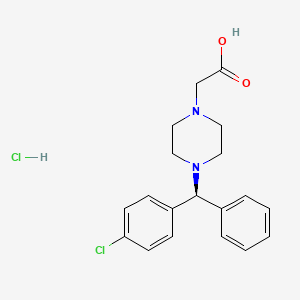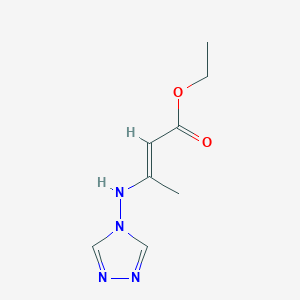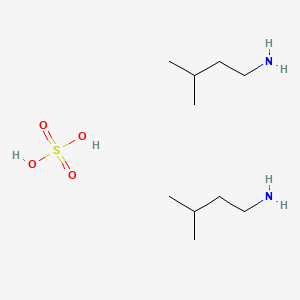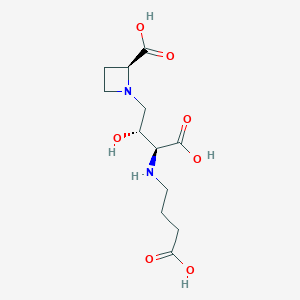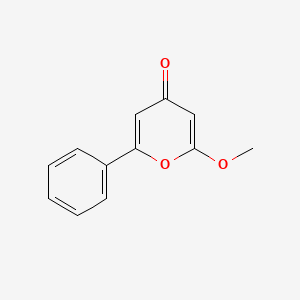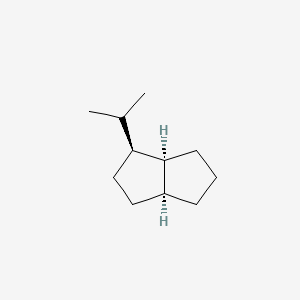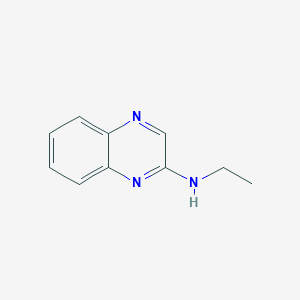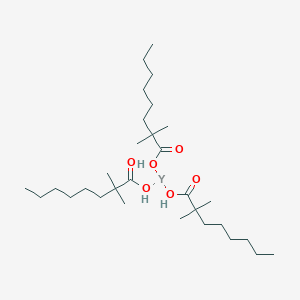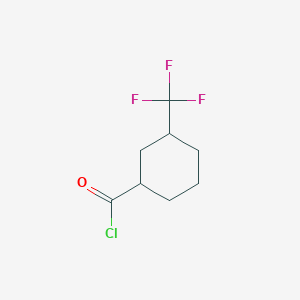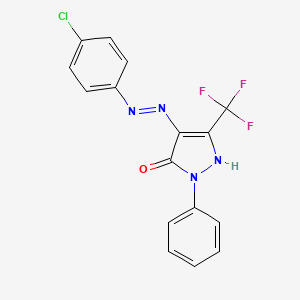![molecular formula C23H18BrN3O4 B13828274 N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide](/img/structure/B13828274.png)
N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-{3-bromo-2-hydroxy-5-nitrobenzylidene}-2,2-diphenylcyclopropanecarbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a nitro group attached to a benzylidene moiety, which is further connected to a diphenylcyclopropanecarbohydrazide framework.
準備方法
The synthesis of N’-{3-bromo-2-hydroxy-5-nitrobenzylidene}-2,2-diphenylcyclopropanecarbohydrazide typically involves the reaction of 3-bromo-2-hydroxy-5-nitrobenzaldehyde with 2,2-diphenylcyclopropanecarbohydrazide under specific conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
化学反応の分析
N’-{3-bromo-2-hydroxy-5-nitrobenzylidene}-2,2-diphenylcyclopropanecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
N’-{3-bromo-2-hydroxy-5-nitrobenzylidene}-2,2-diphenylcyclopropanecarbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals
作用機序
The mechanism of action of N’-{3-bromo-2-hydroxy-5-nitrobenzylidene}-2,2-diphenylcyclopropanecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases .
類似化合物との比較
N’-{3-bromo-2-hydroxy-5-nitrobenzylidene}-2,2-diphenylcyclopropanecarbohydrazide can be compared with similar compounds such as:
N’-(3-Bromo-2-hydroxy-5-nitrobenzylidene)nicotinohydrazide: This compound has a similar structure but with a nicotinohydrazide moiety instead of a diphenylcyclopropanecarbohydrazide framework.
3-Bromo-2-hydroxy-5-nitrobenzaldehyde: This compound is a precursor in the synthesis of N’-{3-bromo-2-hydroxy-5-nitrobenzylidene}-2,2-diphenylcyclopropanecarbohydrazide and shares some structural similarities.
特性
分子式 |
C23H18BrN3O4 |
|---|---|
分子量 |
480.3 g/mol |
IUPAC名 |
N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C23H18BrN3O4/c24-20-12-18(27(30)31)11-15(21(20)28)14-25-26-22(29)19-13-23(19,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,14,19,28H,13H2,(H,26,29)/b25-14+ |
InChIキー |
FRYBIOZEBCJIKX-AFUMVMLFSA-N |
異性体SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N/N=C/C4=C(C(=CC(=C4)[N+](=O)[O-])Br)O |
正規SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NN=CC4=C(C(=CC(=C4)[N+](=O)[O-])Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13828194.png)
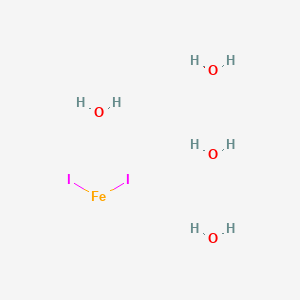
![6-[[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]amino]-1H-pyrimidin-2-one](/img/structure/B13828219.png)
